Nrf2-IN-1 -

Nrf2-IN-1

Catalog Number: EVT-2571688
CAS Number:
Molecular Formula: C21H22ClN3O2
Molecular Weight: 383.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nrf2-IN-1 is classified as a small molecule inhibitor of the Nrf2 pathway. It was identified through screening efforts aimed at finding compounds that selectively inhibit Nrf2 activity, particularly in cancer cells exhibiting high Nrf2 expression. This compound is part of a broader category of Nrf2 inhibitors that are being explored for their potential to enhance the efficacy of chemotherapy and reduce tumor growth by modulating the cellular response to oxidative stress .

Synthesis Analysis

Methods and Technical Details

The synthesis of Nrf2-IN-1 typically involves several organic chemistry techniques, including nucleophilic substitution reactions and coupling reactions. For example, starting materials such as p-phenylenediamine can be reacted with various sulfonyl chlorides to produce derivatives with desired properties. The synthesis often requires careful optimization of reaction conditions, such as solvent choice and temperature, to maximize yield and purity .

The compound's synthesis may also involve multi-step processes, including reductions and coupling reactions facilitated by palladium catalysts. These methods are essential for constructing the complex molecular framework characteristic of Nrf2 inhibitors .

Molecular Structure Analysis

Structure and Data

Molecular modeling studies often provide insights into the three-dimensional conformation of Nrf2-IN-1, revealing how its structure facilitates interaction with Keap1 (Kelch-like ECH-associated protein 1), which negatively regulates Nrf2 under basal conditions .

Chemical Reactions Analysis

Reactions and Technical Details

Nrf2-IN-1 undergoes several chemical reactions that are critical for its function as an inhibitor. These include:

  • Binding Reactions: The primary reaction involves the binding of Nrf2-IN-1 to Keap1, disrupting the Keap1-Nrf2 interaction. This disruption stabilizes Nrf2 in its active form, allowing it to translocate to the nucleus and activate target genes involved in antioxidant responses.
  • Metabolic Stability Reactions: The compound's stability in biological systems is also essential for its efficacy. Studies often evaluate how metabolic processes affect the compound's half-life and bioavailability in vivo .
Mechanism of Action

Process and Data

The mechanism of action for Nrf2-IN-1 primarily involves its role as an antagonist of Keap1. By binding to Keap1, Nrf2-IN-1 prevents the ubiquitination and subsequent degradation of Nrf2. This results in increased levels of nuclear Nrf2, which then promotes the transcription of various cytoprotective genes such as heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1) .

Research indicates that this mechanism can lead to enhanced cellular resistance against oxidative stress and may contribute to reduced tumor progression in cancers characterized by high levels of Nrf2 activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nrf2-IN-1 exhibits several important physical and chemical properties:

  • Molecular Weight: Typically around 300-400 g/mol.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature.

These properties are crucial for determining the compound's formulation for experimental use and potential therapeutic applications .

Applications

Scientific Uses

Nrf2-IN-1 is primarily researched for its potential applications in cancer therapy. Its ability to modulate the Nrf2 pathway makes it a candidate for enhancing the effectiveness of existing treatments by:

  • Sensitizing Cancer Cells: By inhibiting protective mechanisms mediated by Nrf2, cancer cells may become more susceptible to chemotherapy.
  • Reducing Oxidative Stress: In some contexts, it may help mitigate oxidative damage associated with certain diseases.

Ongoing studies aim to further elucidate its efficacy across different cancer types, including pancreatic cancer, where high levels of Nrf2 activity are often observed . Additionally, researchers are exploring its potential use in combination therapies aimed at maximizing treatment outcomes while minimizing adverse effects associated with conventional therapies .

Molecular Mechanisms of Nrf2 Inhibition by Nrf2-IN-1

Structural Basis of Nuclear Factor Erythroid 2-Related Factor 2-Kelch-Like ECH-Associated Protein 1 Interaction Disruption

The Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 complex functions as a primary cellular sensor for oxidative and electrophilic stress. Under basal conditions, Kelch-Like ECH-Associated Protein 1, a substrate adaptor for Cullin 3-RING ubiquitin ligase, sequesters Nuclear Factor Erythroid 2-Related Factor 2 in the cytoplasm via dual binding motifs within the Neh2 domain: the high-affinity ETGE motif ("hinge") and low-affinity DLG motif ("latch") [1] [7]. This bivalent interaction positions Nuclear Factor Erythroid 2-Related Factor 2 for polyubiquitination and proteasomal degradation. Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 disrupts this complex through two primary mechanisms:

Electrophilic Modification of Kelch-Like ECH-Associated Protein 1 Cysteine Residues

Kelch-Like ECH-Associated Protein 1 contains multiple redox-sensitive cysteine residues that function as molecular switches for Nuclear Factor Erythroid 2-Related Factor 2 regulation. Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 exhibits electrophilic properties enabling covalent modification of critical sensor cysteines, particularly Cysteine 151 within the Broad-Complex, Tramtrack, and Bric-a-Brac domain and Cysteine 288 in the intervening region [1] [6]. Mass spectrometry studies confirm that adduct formation at Cysteine 151 induces conformational changes that disrupt Kelch-Like ECH-Associated Protein 1 homodimerization and impair its association with Cullin 3, thereby inhibiting ubiquitin ligase activity [6] [10]. Cysteine 288 modification induces allosteric changes within the Kelch domain that reduce affinity for Nuclear Factor Erythroid 2-Related Factor 2's DLG motif.

Table 1: Key Cysteine Residues in Kelch-Like ECH-Associated Protein 1 Targeted by Electrophilic Modifiers

Cysteine ResidueStructural DomainFunctional Consequence of ModificationEvidence Level
Cysteine 151Broad-Complex, Tramtrack, and Bric-a-Brac domainDisrupts Kelch-Like ECH-Associated Protein 1-Cullin 3 interaction; Impairs E3 ligase assemblyValidated by mutagenesis and mass spectrometry [1] [6]
Cysteine 273Intervening regionCompromises structural integrity; Reduces Nuclear Factor Erythroid 2-Related Factor 2 binding affinityConfirmed via redox proteomics [1] [7]
Cysteine 288Intervening regionInduces allosteric distortion of Kelch domain; Weakens DLG motif bindingDemonstrated by crystallography and binding assays [1] [8]
Cysteine 226Intervening regionSenses specific toxins; Contributes to redox sensingIdentified through alkylation studies [6]

Competitive Binding at the Kelch-Like ECH-Associated Protein 1 Kelch Domain

Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 sterically hinders the Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 interaction through high-affinity occupancy of the ETGE motif binding pocket within the six-bladed β-propeller Kelch domain. Crystallographic analyses reveal that the inhibitor mimics key intermolecular contacts of the conserved ETGE motif, engaging critical amino acid residues (Arginine 415, Arginine 483, Serine 508, Serine 363, Asparagine 382) via hydrogen bonding and electrostatic interactions [2] [5] [8]. This competitive inhibition selectively destabilizes the "latch" interface (DLG motif binding) while partially preserving "hinge" (ETGE) engagement, effectively preventing the bipartite binding required for efficient Nuclear Factor Erythroid 2-Related Factor 2 ubiquitination. Biophysical studies using surface plasmon resonance confirm that Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 reduces Nuclear Factor Erythroid 2-Related Factor 2 peptide binding affinity by >100-fold, directly demonstrating mechanism-driven disruption of the protein-protein interaction [5] [8].

Proteasomal Degradation Pathways Influenced by Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1

Nuclear Factor Erythroid 2-Related Factor 2 turnover is predominantly regulated by Kelch-Like ECH-Associated Protein 1-dependent ubiquitination under homeostatic conditions. Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 enhances this degradation pathway by potentiating Nuclear Factor Erythroid 2-Related Factor 2's accessibility to the ubiquitin-proteasome system:

  • Accelerated Ubiquitination: By disrupting the hinge-and-latch conformation without complete Nuclear Factor Erythroid 2-Related Factor 2 dissociation, Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 exposes lysine residues (Lysine 7, Lysine 18) within the Neh2 domain, facilitating efficient polyubiquitination by the Kelch-Like ECH-Associated Protein 1-Cullin 3-RING Box 1 complex. Pulse-chase experiments demonstrate a 50-70% reduction in Nuclear Factor Erythroid 2-Related Factor 2 half-life (from ~40 minutes to <15 minutes) following inhibitor treatment [3] [6] [7].
  • Glycogen Synthase Kinase 3 Beta Activation: Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 triggers phosphorylation cascades that activate glycogen synthase kinase 3 beta. This kinase phosphorylates serine residues within the Neh6 domain (Serine 344, Serine 347, Serine 351), creating a phosphodegron recognized by the Beta-Transducin Repeat-Containing Protein ubiquitin ligase adapter. This Kelch-Like ECH-Associated Protein 1-independent degradation supplements Nuclear Factor Erythroid 2-Related Factor 2 suppression, particularly under sustained inhibition [4] [10].

Table 2: Proteasomal Degradation Pathways Governing Nuclear Factor Erythroid 2-Related Factor 2 Stability

Degradation PathwayE3 Ubiquitin Ligase ComplexNuclear Factor Erythroid 2-Related Factor 2 DegronEffect of Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1
Kelch-Like ECH-Associated Protein 1-dependentCullin 3-RING Box 1-Broad-Complex, Tramtrack, and Bric-a-BracDLG/ETGE motifs (Neh2 domain)Enhances ubiquitination efficiency by exposing lysine residues [3] [6]
Glycogen Synthase Kinase 3 Beta/Beta-Transducin Repeat-Containing Protein-dependentSkp1-Cullin 1-F-box/Beta-Transducin Repeat-Containing ProteinPhosphorylated DSGIS/DSAPGS motifs (Neh6 domain)Activates glycogen synthase kinase 3 beta-mediated phosphorylation priming [4] [10]
Autophagy-LysosomalSequestosome 1-mediated deliveryLC3-interacting region (LIR) motifIndirectly increases flux through suppression of Sequestosome 1 transcription [4]

Downstream Suppression of Antioxidant Response Element-Driven Transcription

Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1's primary functional outcome is the transcriptional repression of Antioxidant Response Element-dependent cytoprotective genes. This occurs through multi-layered mechanisms:

  • Nuclear Translocation Blockade: By reducing Nuclear Factor Erythroid 2-Related Factor 2 stability, Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 depletes cytosolic Nuclear Factor Erythroid 2-Related Factor 2 pools available for nuclear import. Immunofluorescence and subcellular fractionation analyses confirm >80% reduction in nuclear Nuclear Factor Erythroid 2-Related Factor 2 accumulation following oxidative challenge in inhibitor-treated cells [4] [9].
  • Transcriptional Complex Disruption: Nuclear Factor Erythroid 2-Related Factor 2 heterodimerizes with small Musculoaponeurotic Fibrosarcoma proteins (Musculoaponeurotic Fibrosarcoma F, Musculoaponeurotic Fibrosarcoma G, Musculoaponeurotic Fibrosarcoma K) for high-affinity Antioxidant Response Element binding. Nuclear Factor Erythroid 2-Related Factor 2 depletion prevents functional heterodimer formation, confirmed by chromatin immunoprecipitation assays showing diminished occupancy on promoters of NADPH Quinone Oxidoreductase 1, Heme Oxygenase 1, and Glutamate-Cysteine Ligase Catalytic Subunit [4] [9].
  • Metabolic Reprogramming Suppression: Constitutive Nuclear Factor Erythroid 2-Related Factor 2 activity drives glucose flux into the pentose phosphate pathway via transcriptional upregulation of Glucose-6-Phosphate Dehydrogenase and 6-Phosphogluconate Dehydrogenase. Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 suppresses this metabolic shift, reducing cellular NADPH production by 40-60% and impairing biosynthetic capacity in hyperactivated pathway models [10]. Quantitative polymerase chain reaction arrays demonstrate dose-dependent downregulation (2- to 8-fold) across 78% of Nuclear Factor Erythroid 2-Related Factor 2 target genes, confirming broad suppression of the antioxidant, detoxification, and metabolic programs coordinated by Nuclear Factor Erythroid 2-Related Factor 2 [4] [9] [10].

Properties

Product Name

Nrf2-IN-1

IUPAC Name

2-[(4-tert-butylphenyl)methyl]-5-(4-chlorophenyl)-N-hydroxypyrazole-3-carboxamide

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

InChI

InChI=1S/C21H22ClN3O2/c1-21(2,3)16-8-4-14(5-9-16)13-25-19(20(26)24-27)12-18(23-25)15-6-10-17(22)11-7-15/h4-12,27H,13H2,1-3H3,(H,24,26)

InChI Key

ZFDMUUNGVLREEC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NO

Solubility

not available

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NO

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